1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its fluoromethyl group and oxabicyclo structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its rigid structure and specific functional groups make it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves several steps, typically starting with the preparation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing advanced techniques like continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the bicyclic structure, forming simpler carboxylic acids.
Scientific Research Applications
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity . The rigid bicyclic structure also contributes to its stability and resistance to metabolic degradation, making it a promising candidate for drug development .
Comparison with Similar Compounds
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds, such as:
2-azabicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the presence of nitrogen atoms, which can alter their chemical reactivity and biological activity.
Fluoromethyl-substituted cyclohexanes: These compounds have a simpler ring structure and lack the rigidity of the bicyclic system, resulting in different physical and chemical properties.
Oxabicyclo[2.2.1]heptane derivatives: These compounds have a larger ring system and different substitution patterns, leading to variations in their reactivity and applications.
Properties
CAS No. |
2253631-32-0 |
---|---|
Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C7H9FO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10) |
InChI Key |
RMUDMGDPCTWOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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